(3-(Chloromethyl)phenyl)methanol
Overview
Description
(3-(Chloromethyl)phenyl)methanol is an organic compound with the molecular formula C8H9ClO It is a benzyl alcohol derivative where the benzene ring is substituted with a chloromethyl group at the meta position
Scientific Research Applications
(3-(Chloromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving benzyl alcohol derivatives.
Industry: Used in the production of specialty chemicals and as a building block for polymers and resins
Mechanism of Action
Target of Action
This compound is a synthetic intermediate and is primarily used in the synthesis of other compounds . It’s important to note that the specific targets would depend on the final compound that is synthesized from it.
Mode of Action
It can be inferred that the chloromethyl group (-ch2cl) in the compound could potentially act as a leaving group in nucleophilic substitution reactions . This would allow it to react with various nucleophiles, leading to the formation of different compounds.
Biochemical Pathways
It’s known that chloromethyl ethers, a class of compounds to which (3-(chloromethyl)phenyl)methanol belongs, are very reactive in s_n1 solvolysis reactions . This suggests that the compound could potentially participate in various biochemical reactions, depending on the specific context and environment.
Biochemical Analysis
Biochemical Properties
(3-(Chloromethyl)phenyl)methanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo nucleophilic substitution reactions, where the chloromethyl group can be replaced by nucleophiles such as hydroxide ions or amines . This compound can interact with enzymes that catalyze such substitution reactions, potentially acting as a substrate or inhibitor. For instance, it may interact with enzymes like alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the chloromethyl group can lead to the formation of reactive intermediates that may interact with cellular proteins and nucleic acids, potentially causing changes in gene expression . Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . The molecular mechanism of action involves the formation of reactive intermediates that can modify the structure and function of target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity or genotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes . At high doses, this compound may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those catalyzed by enzymes such as alcohol dehydrogenase and cytochrome P450 . These enzymes can oxidize the alcohol group to form aldehydes or carboxylic acids, which can then enter further metabolic pathways . The compound may also affect metabolic flux and metabolite levels by interacting with key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It may be taken up by cells via passive diffusion or active transport mechanisms and can accumulate in specific cellular compartments . The distribution of this compound within tissues can influence its overall biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with organelle-specific enzymes and proteins . Targeting signals or post-translational modifications may direct this compound to these compartments, affecting its biochemical activity and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-(Chloromethyl)phenyl)methanol can be synthesized through several methods. One common approach involves the chloromethylation of benzyl alcohol. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (3-(Chloromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group yields (3-(Chloromethyl)phenyl)aldehyde or (3-(Chloromethyl)benzoic acid.
- Reduction of the chloromethyl group forms (3-methylphenyl)methanol.
- Substitution reactions produce various substituted benzyl alcohol derivatives .
Comparison with Similar Compounds
Benzyl alcohol: Lacks the chloromethyl group, making it less reactive in substitution reactions.
(4-(Chloromethyl)phenyl)methanol: Similar structure but with the chloromethyl group at the para position, which can affect its reactivity and applications.
(2-(Chloromethyl)phenyl)methanol: Chloromethyl group at the ortho position, leading to different steric and electronic effects.
Uniqueness: (3-(Chloromethyl)phenyl)methanol is unique due to the position of the chloromethyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Properties
IUPAC Name |
[3-(chloromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAQTOPTBMDQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626995 | |
Record name | [3-(Chloromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175464-51-4 | |
Record name | [3-(Chloromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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